(R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride
Overview
Description
(R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride is a chiral compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.6997 g/mol. This compound is a hydrochloride salt of (R)-3-methyl-piperidine-3-carboxylic acid ethyl ester, which is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Chiral Pool Synthesis: Starting from naturally occurring chiral compounds, such as amino acids, to synthesize the target molecule.
Asymmetric Synthesis: Using chiral catalysts or auxiliaries to induce asymmetry during the synthesis process.
Hydrochloride Formation: The free base (R)-3-methyl-piperidine-3-carboxylic acid ethyl ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: Large-scale synthesis using reactors with controlled temperature, pressure, and pH conditions.
Continuous Flow Synthesis: Utilizing continuous flow reactors for efficient and scalable production.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Nucleophiles like hydroxide (OH-), azide (N3-), and leaving groups like tosylate (TsO-).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Mechanism of Action
Target of Action
Esters, in general, are known to interact with various enzymes and receptors in the body, depending on their structure and functional groups .
Mode of Action
The compound, being an ester, undergoes hydrolysis, a common reaction for esters. Hydrolysis is a reaction with water, where the ester bond is split, forming a carboxylic acid and an alcohol . This reaction can be catalyzed by either an acid or a base . In acidic hydrolysis, the ester is heated with a large excess of water containing a strong-acid catalyst .
Biochemical Pathways
The hydrolysis of ®-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride can affect various biochemical pathways. The specific pathways and their downstream effects depend on the resulting carboxylic acid and alcohol. These products can participate in various metabolic processes, potentially influencing energy production, lipid metabolism, and other cellular functions .
Pharmacokinetics
Carboxylic acids, in general, are known to have specific charge-charge interactions and are often critical for the binding of agents to their targets . The carboxylic acid functional group adds to the hydrophilicity of the drug as well as to its polarity, which may impede the bioavailability .
Result of Action
The hydrolysis of ®-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride results in the formation of a carboxylic acid and an alcohol . These products can participate in various biochemical reactions and pathways, potentially influencing cellular functions .
Action Environment
The action of ®-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride, like other esters, can be influenced by environmental factors such as pH and temperature . The hydrolysis reaction is catalyzed by either an acid or a base, and the rate of reaction can be influenced by the concentration of the acid or base and the temperature of the environment .
Scientific Research Applications
(R)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride is used in various scientific research applications:
Chemistry: As a building block in organic synthesis and chiral catalysts.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: As a precursor for pharmaceuticals and drug development.
Industry: In the production of agrochemicals and fine chemicals.
Comparison with Similar Compounds
(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride: The enantiomer of the compound.
Ethyl nipecotate: A structurally related compound with similar applications.
(R)-Piperidine-3-carboxylic acid ethyl ester hydrochloride: A close analog without the methyl group.
Uniqueness:
Chirality: The presence of the chiral center at the 3-position makes it distinct from its enantiomer and other similar compounds.
Functional Group: The ester and hydrochloride groups contribute to its unique chemical properties and reactivity.
This compound's unique structure and properties make it valuable in various scientific and industrial applications, contributing to advancements in research and development.
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Properties
IUPAC Name |
ethyl (3R)-3-methylpiperidine-3-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-3-12-8(11)9(2)5-4-6-10-7-9;/h10H,3-7H2,1-2H3;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAHPPZMOMRABY-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCNC1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1(CCCNC1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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